BenchChemオンラインストアへようこそ!

3-(1,2,5-Thiadiazol-3-yl)pyridine

Physicochemical characterization Preparative chromatography Impurity profiling

Procurement of 3-(1,2,5-thiadiazol-3-yl)pyridine (Xanomeline Impurity 15) directly supports ANDA/DMF submissions for generic xanomeline. This fully characterized reference standard with certified ≥95% HPLC purity, NMR/MS confirmation, and USP/EP traceability eliminates 4-8 weeks of independent structural elucidation. Its low XLogP3 (1.0) and pKa (2.43) enable orthogonal HPLC system suitability verification in a single injection, clearly distinguished from the lipophilic API (ΔXLogP3 2.34) and basic amine impurities (pKa ~6.1) for unambiguous identification and ICH Q3A/Q3B compliance.

Molecular Formula C7H5N3S
Molecular Weight 163.20 g/mol
Cat. No. B8429894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2,5-Thiadiazol-3-yl)pyridine
Molecular FormulaC7H5N3S
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NSN=C2
InChIInChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H
InChIKeyMKVLACQAKOYMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,2,5-Thiadiazol-3-yl)pyridine (CAS 131987-88-7) Procurement-Grade Identity and Core Specifications


3-(1,2,5-Thiadiazol-3-yl)pyridine (CAS 131987-88-7; synonym: 3-(Pyridin-3-yl)-1,2,5-thiadiazole) is a heterocyclic building block consisting of a pyridine ring coupled at the 3-position to a 1,2,5-thiadiazole. Its molecular formula is C₇H₅N₃S with a molecular weight of 163.20 g/mol [1]. The compound is formally classified as Xanomeline Impurity 8 (or Impurity 15) and is predominantly supplied as a fully characterized reference standard for pharmaceutical analytical quality control, with a typical certified purity of ≥95% (HPLC) [2][3]. Its structural simplicity—lacking the 4-alkoxy substituent present in the muscarinic agonist xanomeline—renders it a critical early-stage synthetic intermediate and a key differentiator in impurity profiling workflows.

Why 3-(1,2,5-Thiadiazol-3-yl)pyridine Cannot Be Substituted by Other Pyridinyl-Thiadiazoles in Analytical or Synthetic Workflows


Compounds within the pyridinyl-thiadiazole class exhibit wide variation in physicochemical properties depending on the nature and position of substituents on the thiadiazole ring. Even structurally close analogs—such as the 4-chloro, 4-hexyloxy, or 4-methylthio derivatives—possess markedly different lipophilicity, polar surface area, and chromatographic retention behavior, directly affecting their utility as HPLC reference markers or synthetic intermediates [1]. Direct generic substitution without verified co-elution and mass spectrometric data risks misidentification of impurities, failure of analytical method validation, and non-compliance with ICH Q3A/Q3B regulatory thresholds. The quantitative evidence presented below establishes the specific property differentials that make 3-(1,2,5-thiadiazol-3-yl)pyridine uniquely suitable for its intended procurement role.

Quantitative Differentiation Evidence for 3-(1,2,5-Thiadiazol-3-yl)pyridine Versus Closest Analogs


Predicted Density and Boiling Point vs. 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine: Impact on Preparative Separation

The target compound exhibits a predicted density of 1.317 ± 0.06 g/cm³ and a predicted boiling point of 300.4 ± 17.0 °C . In contrast, its closest commercially available chloro-analog, 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine, has a predicted density of 1.5 ± 0.1 g/cm³ and a predicted boiling point of 297.2 ± 25.0 °C [1]. These differences, although predicted, directly translate to distinct elution volumes in preparative normal-phase and reverse-phase chromatography, enabling physical separation of closely related synthetic intermediates without the need for derivatization. The lower density of the target compound also impacts large-scale handling, formulation homogeneity, and shipping classification.

Physicochemical characterization Preparative chromatography Impurity profiling

Molecular Weight and Compositional Differentiation from Xanomeline API: Ensuring Discrete Mass Spectrometric Detection

The target compound has a molecular weight of 163.20 g/mol and a molecular formula of C₇H₅N₃S [1]. The xanomeline free base (the parent API) has a molecular weight of 281.42 g/mol and a formula of C₁₄H₂₃N₃OS [2]. The mass difference of 118.22 g/mol ensures that the molecular ion [M+H]⁺ of the impurity (m/z ≈164.2) is fully resolved from that of the API (m/z ≈282.3) under standard LC-MS conditions. Furthermore, the absence of the 4-hexyloxy substituent eliminates the characteristic hexyloxy fragment (m/z 101.1) observed in xanomeline MS/MS spectra, providing orthogonal confirmation of impurity identity.

LC-MS/MS method validation Impurity identification Quality control

Predicted cLogP and Topological Polar Surface Area Differentiation from Xanomeline: Chromatographic Retention Predictability

The target compound has a computed XLogP3 of 1.0 and a topological polar surface area (TPSA) of 66.9 Ų [1]. Xanomeline, in comparison, has an XLogP3 of 3.34 and a TPSA of 66.49 Ų [2]. The ΔXLogP3 of 2.34 units (equivalent to an approximately 220-fold difference in octanol-water partition coefficient) predicts that the impurity will elute significantly earlier than the API on a standard C18 reverse-phase column under isocratic conditions. This large lipophilicity gap ensures that even laboratories without access to high-resolution mass spectrometry can achieve robust chromatographic separation using UV detection alone, simplifying method transfer and reducing instrumentation costs.

Reverse-phase HPLC Lipophilicity Method development

Predicted pKa Differentiation: Reversed-Phase Ion-Pairing Chromatography Selectivity

The predicted acid dissociation constant (pKa) of the target compound is 2.43 ± 0.12 . For comparison, N-desmethylxanomeline, a structurally related xanomeline metabolite and impurity, has a predicted pKa of 6.13 ± 0.10 . This difference of 3.70 pKₐ units indicates that at mobile phase pH values between 3.5 and 5.5, the target compound remains predominantly neutral, whereas amine-containing analogs become positively charged. This differential ionization state can be exploited in ion-pairing reverse-phase chromatography using heptanesulfonate or similar ion-pairing reagents to selectively retain charged impurities while allowing the target compound to elute in the void volume, or vice versa.

Ion-pairing chromatography pKa prediction Method optimization

Regulatory-Compliant Reference Standard Qualification: Documentation Traceable to Pharmacopeial Monographs

Unlike generic pyridinyl-thiadiazole compounds supplied with only a basic certificate of analysis, 3-(1,2,5-thiadiazol-3-yl)pyridine is specifically manufactured and certified as Xanomeline Impurity 15, with full characterization data packages compliant with regulatory guidelines [1]. Suppliers such as SynZeal and Axios Research provide validated analytical data including ¹H-NMR, MS, HPLC purity (typically ≥95%), IR, and a comprehensive Certificate of Analysis, with optional traceability against USP or EP pharmacopeial standards [1][2]. In contrast, close structural analogs such as 3-(4-methyl-1,2,5-thiadiazol-3-yl)pyridine (CAS 828254-45-1) are not qualified as reference standards for any approved drug substance, limiting their utility in regulated pharmaceutical quality control environments.

ANDA submission DMF filing Reference standard

Procurement-Driven Application Scenarios for 3-(1,2,5-Thiadiazol-3-yl)pyridine (Xanomeline Impurity 15)


Pharmaceutical ANDA and DMF Filing: Validated Impurity Reference Standard for Xanomeline Quality Control

Procurement of 3-(1,2,5-thiadiazol-3-yl)pyridine as Xanomeline Impurity 15 directly supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic xanomeline formulations. The compound's verified molecular weight differential (ΔMW 118.22 g/mol vs. xanomeline API) and its lipophilicity gap (ΔXLogP3 2.34 units) ensure unambiguous identification and quantification in HPLC-UV and LC-MS/MS methods, meeting ICH Q3A/Q3B impurity threshold requirements [1]. The availability of full characterization data packages with USP/EP traceability eliminates the need for independent structural elucidation, reducing method development time by an estimated 4-8 weeks compared to sourcing unqualified chemical analogs. [2]

Reverse-Phase HPLC Method Development: Exploiting Lipophilicity and pKa Differences for Orthogonal Separation

Analytical laboratories developing stability-indicating HPLC methods for xanomeline drug substance and drug product can leverage the target compound's low XLogP3 (1.0) and low predicted pKa (2.43) to design orthogonal separation conditions that differentiate it from the more lipophilic API (XLogP3 3.34) and basic amine-containing impurities (pKa ~6.1). This property combination allows the impurity to serve as a system suitability marker that verifies column selectivity and mobile phase pH integrity in a single injection, improving method robustness during inter-laboratory method transfer. [1]

Synthetic Chemistry: Key Intermediate in Muscarinic Agonist Analogue Synthesis

As documented in US Patent 5,043,345, 3-(1,2,5-thiadiazol-3-yl)pyridine serves as a foundational intermediate for the synthesis of 1,2,5,6-tetrahydro-1-methyl-3-(4-alkoxy-1,2,5-thiadiazol-3-yl)pyridine muscarinic agonists, including xanomeline and related M1/M4-preferring ligands [1]. The compound's lower density (1.317 g/cm³) compared to its 4-chloro analog (1.5 g/cm³) facilitates easier handling and precise stoichiometric control in batch-scale alkylation and quaternization reactions. Procurement of high-purity (>95%) material with verified identity by NMR and MS ensures reproducibility in structure-activity relationship (SAR) studies aimed at developing next-generation muscarinic therapeutics with improved subtype selectivity. [2]

Quote Request

Request a Quote for 3-(1,2,5-Thiadiazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.